molecular formula C12H11N3OS B2470469 3-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)propanamide CAS No. 1311896-37-3

3-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)propanamide

Cat. No.: B2470469
CAS No.: 1311896-37-3
M. Wt: 245.3
InChI Key: IXPUQKQLPQJWPL-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)propanamide is a chemical compound that features a benzothiazole ring, a cyanomethyl group, and a propanamide moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)propanamide can be achieved through a multi-step process. One common method involves the condensation of 2-mercaptobenzothiazole with acrylonitrile to form 2-(benzothiazol-2-ylthio)acetonitrile. This intermediate is then reacted with propanoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the cyanomethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the cyanomethyl group.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

3-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)propanamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical cellular pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzothiazol-2-ylthio)acetonitrile
  • 3-(benzothiazol-2-ylthio)-4-(furan-2-yl)-3-buten-2-one
  • 2-(1-(furan-2-yl)-3-oxobut-1-en-2-ylthio)-3-phenylquinazolin-4(3H)-one

Uniqueness

3-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyanomethyl group provides additional sites for chemical modification, enhancing its versatility in synthetic applications .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c13-7-8-14-11(16)5-6-12-15-9-3-1-2-4-10(9)17-12/h1-4H,5-6,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPUQKQLPQJWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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